![molecular formula C14H10BrIN2 B6293116 2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine CAS No. 2305816-62-8](/img/structure/B6293116.png)

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine

Overview

Description

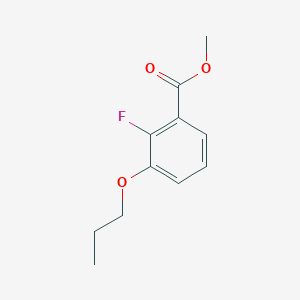

“2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H9BrN2 . It has a molecular weight of 273.13 g/mol .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . Another study reported the synthesis of a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines .Chemical Reactions Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the metal-free site-specific hydroxyalkylation of imidazo[1,2-a]pyridines with alcohols through a radical reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine” include a molecular weight of 273.13 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications

Pharmaceuticals

This compound is an important raw material and intermediate used in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals

In the field of agrochemicals, this compound serves as a crucial intermediate . It can be used in the production of pesticides, herbicides, and other agricultural chemicals that help protect crops and increase yield.

Dyestuff

The compound also finds application in the dyestuff industry . Its unique chemical structure can contribute to the development of new dyes with improved properties.

Antileishmanial Activity

Research has indicated potential antileishmanial activity of imidazo[1,2-a]pyridine derivatives . This suggests that “2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine” could be used in the development of treatments for leishmaniasis, a parasitic disease.

Antimalarial Activity

Similarly, imidazo[1,2-a]pyridine derivatives have shown in vivo antimalarial activities . This compound could therefore play a role in the fight against malaria, a life-threatening disease caused by Plasmodium parasites.

Organic Light Emitting Diodes (OLEDs)

Imidazo[1,2-a]pyridine has been considered a prominent heteroaromatic organic compound with applications in fields such as OLEDs . The compound “2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine” could potentially be used in the development of deep-blue emitters for OLEDs.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various targets in the body, such as enzymes, receptors, and transporters .

Mode of Action

It’s known that the compound can interact with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would influence the compound’s bioavailability and overall pharmacological effect .

Result of Action

Similar compounds have been found to have various effects, such as antimicrobial activity .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially influence the compound’s action .

Safety and Hazards

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology could provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation .

properties

IUPAC Name |

2-(4-bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIN2/c1-9-2-7-12-17-13(14(16)18(12)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTFJLMIVBFIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2I)C3=CC=C(C=C3)Br)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

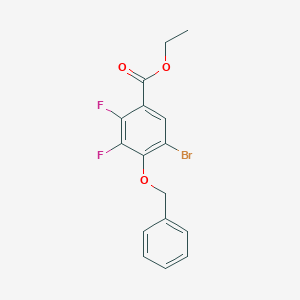

![3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B6293074.png)

![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)

![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)

![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)